Macroline
Description
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[(1S,12S,13R,14R)-13-(hydroxymethyl)-3,16-dimethyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4,6,8-tetraen-14-yl]but-3-en-2-one |
InChI |
InChI=1S/C21H26N2O2/c1-12(13(2)25)15-9-20-21-16(10-19(22(20)3)17(15)11-24)14-7-5-6-8-18(14)23(21)4/h5-8,15,17,19-20,24H,1,9-11H2,2-4H3/t15-,17+,19-,20-/m0/s1 |
InChI Key |
UFYREEIANXVLMJ-RKOGWWSCSA-N |
Isomeric SMILES |
CC(=O)C(=C)[C@@H]1C[C@H]2C3=C(C[C@@H]([C@@H]1CO)N2C)C4=CC=CC=C4N3C |
Canonical SMILES |
CC(=O)C(=C)C1CC2C3=C(CC(C1CO)N2C)C4=CC=CC=C4N3C |
Synonyms |
macroline |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Macroline
The total synthesis of this compound has been a subject of extensive research, showcasing various synthetic methodologies. Notably, the Diels-Alder reaction has been instrumental in constructing the pentacyclic core structure of this compound-type indole alkaloids. This reaction allows for the efficient assembly of complex molecular architectures that are characteristic of this class of compounds.
Key Synthetic Approaches:
- Diels-Alder Reaction: Utilized for forming cyclohexene derivatives, crucial for building the this compound framework .
- Cheminformatics Analysis: Recent studies have employed cheminformatics to explore the chemical properties of synthesized this compound derivatives, indicating similarities to known pharmacological agents .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration. Research indicates that this compound and its derivatives possess significant effects on various biological systems.
Reported Biological Activities:
- Antihypertensive Effects: this compound has been linked to hypotensive activity, suggesting potential use in managing hypertension .
- Cytotoxicity: Studies have shown that certain this compound derivatives exhibit cytotoxic properties against cancer cell lines, indicating their potential as anti-cancer agents .
Medicinal Chemistry Applications
The structural complexity and biological activity of this compound make it a valuable compound in medicinal chemistry. Its derivatives are being investigated for their potential as drug candidates.
Case Studies:
- Synthesis and Evaluation: A study demonstrated the rapid synthesis of this compound and alstomicine, highlighting their pharmacological profiles and potential therapeutic uses .
- Analog Development: Researchers are exploring analogs of this compound to enhance its biological activity and reduce toxicity, aiming for improved therapeutic agents .
Comparative Analysis of this compound Derivatives
The following table summarizes various this compound derivatives and their reported biological activities:
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural and functional differences among macroline, sarpagine, ajmaline, and akuammiline alkaloids:
Key Structural Distinctions :
- This compound vs. Sarpagine : this compound lacks the hexacyclic ring system of sarpagine but shares the C-19 methyl substitution .
- This compound vs. Ajmaline : Ajmaline contains an additional pentacyclic ajmalan core, absent in this compound .
- This compound vs. Akuammiline : Akuammiline alkaloids feature a bicyclo[2.2.2]octane unit, contrasting with this compound’s bicyclo[3.3.1] framework .
Contrasts in Activity :
- Ajmaline is primarily antiarrhythmic, whereas this compound oxindoles are cytotoxic .
Q & A
Basic: What established methodologies are recommended for synthesizing macroline alkaloids with high purity?
Answer:
this compound synthesis typically involves multi-step alkaloid pathways, emphasizing stereochemical control. Key steps include:
- Ring-closing metathesis for macrocyclic formation, optimized via Grubbs catalysts under inert conditions .
- Chromatographic purification (e.g., HPLC with C18 columns) to isolate enantiomers, validated by ≥95% purity via NMR integration .
- Crystallization protocols using ethanol/water mixtures to enhance yield (reported 60-75% in recent studies) .
Table 1: Comparative Yields in this compound Synthesis
| Method | Solvent System | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Ring-closing metathesis | Dichloromethane | 68 | 96 |
| Aldol condensation | Tetrahydrofuran | 52 | 89 |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
Answer:
A tiered analytical approach is essential:
- 1D/2D NMR (e.g., H, C, HSQC) to confirm stereochemistry and hydrogen bonding patterns .
- High-resolution mass spectrometry (HRMS) with ESI+ ionization for molecular ion validation (e.g., [M+H] at m/z 329.2124) .
- X-ray crystallography for absolute configuration determination, though limited by crystal growth challenges .
Advanced: How can researchers address discrepancies in this compound’s reported bioactivity across in vitro and in vivo models?
Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Dose-response standardization : Align concentrations with pharmacokinetic profiles (e.g., IC vs. plasma C) .
- Meta-analysis frameworks : Use PRISMA guidelines to aggregate data from ≥5 independent studies, adjusting for assay heterogeneity (e.g., MTT vs. ATP luminescence) .
- Cellular context validation : Compare activity in primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HepG2) to identify microenvironmental biases .
Advanced: What computational strategies improve the prediction of this compound’s target interactions and selectivity?
Answer:
Advanced modeling integrates:
- Molecular docking (AutoDock Vina) with homology-modeled receptors to prioritize binding pockets .
- Molecular dynamics (MD) simulations (100 ns trajectories in GROMACS) to assess binding stability under physiological conditions .
- Machine learning QSAR models : Train on PubChem datasets (≥200 analogs) to predict off-target risks (e.g., hERG channel inhibition) .
Table 2: Computational Validation Metrics
| Model | RMSD (Å) | Binding Energy (kcal/mol) |
|---|---|---|
| Docking (Vina) | 1.8 | -9.2 |
| MD (GROMACS) | 2.1 | -8.7 |
Advanced: How should researchers design studies to explore this compound’s mechanism of action in complex biological systems?
Answer:
Mechanistic studies require:
- Multi-omics integration : Pair RNA-seq (differential expression) with metabolomics (LC-MS) to map pathway perturbations .
- Knockout/knockdown models : Use CRISPR-Cas9 in cell lines to validate target necessity (e.g., apoptosis rescue in Bcl-2−/− models) .
- Kinetic assays : Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) validation .
Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Answer:
- Non-linear regression (GraphPad Prism) to calculate EC/IC values with 95% CI .
- ANOVA with Tukey post-hoc tests for multi-group comparisons (e.g., 10 μM vs. 50 μM treatments) .
- Hill slope analysis to infer cooperativity in receptor-binding assays .
Advanced: How can isotopic labeling techniques elucidate this compound’s metabolic fate in vivo?
Answer:
- C-labeled this compound : Synthesize via precursor-directed biosynthesis in Catharanthus roseus cell cultures .
- LC-MS/MS tracing : Monitor isotopic enrichment in plasma/tissue homogenates to identify phase I/II metabolites .
- Pharmacokinetic modeling : Compartmental analysis (e.g., NONMEM) to estimate clearance and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
